![molecular formula C11H10N2O2 B12572567 N-[(3H-Indol-3-ylidene)methyl]glycine CAS No. 201812-47-7](/img/structure/B12572567.png)
N-[(3H-Indol-3-ylidene)methyl]glycine
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Overview
Description
N-[(3H-Indol-3-ylidene)methyl]glycine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3H-Indol-3-ylidene)methyl]glycine typically involves the reaction of indole-3-carbaldehyde with glycine. One common method is the condensation reaction, where indole-3-carbaldehyde is reacted with glycine in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Reactivity at the Indole Core
The indole moiety enables electrophilic substitution and cycloaddition reactions:
Cycloaddition Reactions
The conjugated imine linkage allows participation in [3+2] or [4+2] cycloadditions. For instance:
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1,3-Dipolar Cycloadditions : Reacts with azomethine ylides to form pyrroloindole derivatives .
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Diels-Alder Reactions : The indole’s π-system acts as a diene or dienophile in presence of Lewis acids (e.g., ZnCl₂) .
Imine-Linked Reactivity
The Schiff base (C=N) undergoes characteristic transformations:
Hydrolysis
Under acidic conditions (HCl, H₂O), the imine hydrolyzes to yield indole-3-carboxaldehyde and glycine .
Nucleophilic Additions
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Grignard Reagents : Add to the imine carbon, forming secondary amines.
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Reduction : Sodium borohydride reduces the C=N bond to produce N-[(3H-indol-3-yl)methyl]glycine .
Glycine Functional Group Transformations
The glycine moiety participates in standard amino acid reactions:
Esterification
The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form esters .
Amide Formation
Coupling with amines via EDC/HOBt activates the carboxylate, yielding peptidomimetics .
Catalytic Asymmetric Reactions
Chiral copper(I) complexes catalyze enantioselective Mannich reactions with imines. For example:
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Mannich Adducts : The glycine’s amine reacts with ketimines in the presence of Cu(I)/phosphino-oxazoline ligands, producing α,β-diamino acid derivatives with >90% ee .
Table 2: Catalytic Reaction Conditions
Catalyst | Substrate | Yield (%) | ee (%) |
---|---|---|---|
Cu(I)/Ph-oxazoline ligand | Benzophenone imine | 85 | 95 |
Characterization Data
Key spectroscopic features include:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. For instance, compounds containing the indole nucleus have demonstrated significant activity against various cancer cell lines. A study highlighted that indole-based compounds, including those similar to N-[(3H-Indol-3-ylidene)methyl]glycine, exhibited potent cytotoxic effects against A549 lung adenocarcinoma cells and other cancer types . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
1.2 Antimicrobial Properties
Recent research has indicated that indole derivatives possess antimicrobial activity against a range of pathogens. For example, derivatives synthesized from indole have shown effectiveness against both Gram-positive and Gram-negative bacteria . The incorporation of glycine moieties into indole structures may enhance their interaction with bacterial targets, potentially leading to improved antimicrobial efficacy.
1.3 Neuroprotective Effects
Indole derivatives have also been explored for their neuroprotective properties. Some studies suggest that compounds like this compound can modulate inflammatory processes in neurodegenerative diseases. For instance, certain derivatives have been shown to reduce cytotoxicity in neuronal models exposed to inflammatory stimuli . This suggests potential applications in treating conditions such as multiple sclerosis and other neuroinflammatory disorders.
Synthesis of Indole Derivatives
The synthesis of this compound can be achieved through various methods, often involving multicomponent reactions. A notable approach includes the one-pot reaction involving indole, glyoxalic acid, and primary amines under mild conditions, which yields glycine derivatives efficiently .
Table 1: Common Synthetic Methods for Indole Derivatives
Method | Reactants | Conditions | Yield (%) |
---|---|---|---|
One-pot reaction | Indole, glyoxalic acid, primary amines | Ambient temperature in water | 80-95 |
Multicomponent reaction | Indole, aldehydes, isocyanides | Solvent-free conditions | Variable |
Cyclocondensation | Indole derivatives with thiosemicarbazides | Acidic conditions | High |
Case Studies and Research Findings
3.1 Case Study: Anticancer Activity
A specific study investigated the anticancer activity of a series of indole-based compounds similar to this compound. The results indicated that these compounds significantly inhibited the growth of cancer cells through apoptosis induction mechanisms. The study emphasized the importance of structural modifications in enhancing biological activity .
3.2 Case Study: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of indole derivatives in an experimental model of neuroinflammation. The findings revealed that certain derivatives could effectively modulate inflammatory responses and reduce neuronal damage caused by lipopolysaccharide exposure . This highlights the therapeutic potential of this compound in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[(3H-Indol-3-ylidene)methyl]glycine involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with an indole nucleus.
Uniqueness
N-[(3H-Indol-3-ylidene)methyl]glycine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of the indole nucleus with a glycine moiety provides unique chemical and biological properties that differentiate it from other indole derivatives .
Biological Activity
N-[(3H-Indol-3-ylidene)methyl]glycine, a derivative of indole and glycine, has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound can be synthesized through a one-pot reaction involving indole derivatives and glyoxalic acid. The reaction typically requires ambient conditions and yields various indolyl-glycine derivatives that can be characterized by techniques such as NMR spectroscopy and mass spectrometry .
Biological Activity Overview
The biological activity of this compound is primarily linked to its effects on cellular processes, including:
- Antitumor Activity : Studies have shown that indole derivatives exhibit significant antitumor properties. For instance, compounds derived from indole have been evaluated in MCF-7 breast cancer cells, demonstrating the ability to inhibit cellular proliferation and induce apoptosis through mechanisms involving p53 activation and cell cycle arrest .
- Neuropharmacological Effects : The compound has been investigated for its interaction with glycine receptors in the brain. A study identified a glycine recognition site in rat brain synaptic plasma membranes, suggesting that derivatives like this compound may modulate NMDA receptor activity, which is crucial for neurotransmission and neuroprotection .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological efficacy. Research indicates that modifications to the indole ring or the glycine moiety can significantly impact biological activity. For example, small changes in substituents can enhance potency against specific cancer cell lines or improve binding affinity to glycine receptors .
Case Studies
- Antitumor Evaluation :
- Neuroprotective Mechanisms :
Table 1: Biological Activity Summary of Indole Derivatives
Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Antitumor | 0.03 | Induces apoptosis via p53 pathway |
Indole Derivative A | Neuroprotection | 0.5 | Modulates NMDA receptor activity |
Indole Derivative B | Antioxidant | 1.2 | Scavenges free radicals |
Properties
CAS No. |
201812-47-7 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethylideneamino)acetic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)7-12-5-8-6-13-10-4-2-1-3-9(8)10/h1-6,13H,7H2,(H,14,15) |
InChI Key |
KIHFLRCBKREOCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NCC(=O)O |
Origin of Product |
United States |
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